Uracil, 6-amino-3-methyl-1-propyl-
Overview
Description
Uracil, 6-amino-3-methyl-1-propyl-, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
Mechanism of Action
Target of Action
It is known that uracil derivatives, which this compound is a part of, have a broad spectrum of pharmacological activity determined by their structural affinity for endogenous pyrimidine bases (nucleotides, nucleosides), which play an important role in mechanisms of metabolism and heredity .
Mode of Action
Uracil derivatives are known to inhibit critical stages in the viral replication pathway, exhibiting robust effectiveness against various viruses .
Biochemical Pathways
Uracil is a common and naturally occurring pyrimidine nucleobase found in rna, where it base pairs with adenine and replaces thymine during dna transcription .
Result of Action
Uracil derivatives are known to exhibit antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, antiviral, and other types of activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-1-propyl-uracil typically involves the modification of uracil at specific positionsThis can be achieved through a series of reactions such as lithiation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced techniques such as continuous flow reactors and impinging stream reactors. These methods ensure high efficiency and yield by optimizing reaction conditions like temperature and pH .
Chemical Reactions Analysis
Types of Reactions
Uracil, 6-amino-3-methyl-1-propyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated derivatives .
Scientific Research Applications
Uracil, 6-amino-3-methyl-1-propyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-methyluracil
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1-propyluracil
Uniqueness
Uracil, 6-amino-3-methyl-1-propyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-amino-3-methyl-1-propylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h5H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWDWXAXRTNAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)N(C1=O)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201933 | |
Record name | Uracil, 6-amino-3-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53681-48-4 | |
Record name | Uracil, 6-amino-3-methyl-1-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 6-amino-3-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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